molecular formula C10H8FNO B2823618 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile CAS No. 1881320-49-5

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile

Cat. No.: B2823618
CAS No.: 1881320-49-5
M. Wt: 177.178
InChI Key: WBERLAWOYGFGOM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C10H8FNO It is characterized by a cyclopropane ring attached to a phenyl group substituted with a fluorine atom and a hydroxyl group, as well as a nitrile group

Preparation Methods

The synthesis of 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Introduction of the nitrile group: This step may involve the use of cyanation reactions, where a suitable leaving group is replaced by a nitrile group.

    Substitution reactions:

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s structural features make it a useful probe for studying enzyme-substrate interactions and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include key proteins involved in metabolic or signaling pathways.

Comparison with Similar Compounds

1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:

    1-(2-Chloro-3-hydroxyphenyl)cyclopropane-1-carbonitrile: Similar structure but with a chlorine atom instead of fluorine.

    1-(2-Fluoro-3-methoxyphenyl)cyclopropane-1-carbonitrile: Similar structure but with a methoxy group instead of a hydroxyl group.

    1-(2-Fluoro-3-hydroxyphenyl)cyclopropane-1-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.

The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-fluoro-3-hydroxyphenyl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c11-9-7(2-1-3-8(9)13)10(6-12)4-5-10/h1-3,13H,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBERLAWOYGFGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=C(C(=CC=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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